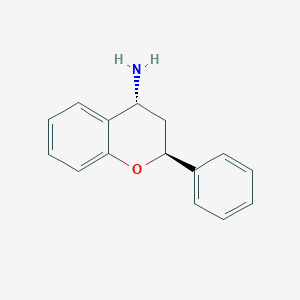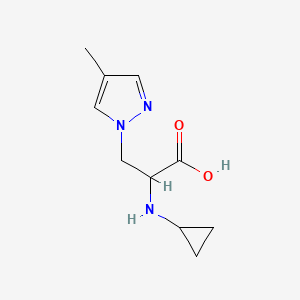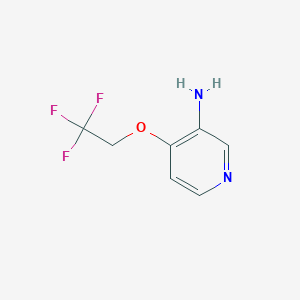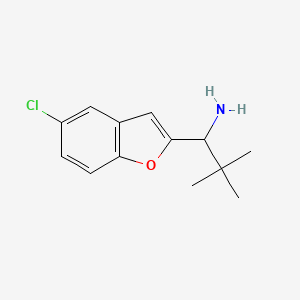![molecular formula C10H9IO B13642709 1-[4-(1-Iodoethenyl)phenyl]ethanone](/img/structure/B13642709.png)
1-[4-(1-Iodoethenyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1-Iodoethenyl)phenyl]ethanone is an organic compound characterized by the presence of an iodoethenyl group attached to a phenyl ring, which is further connected to an ethanone moiety
Méthodes De Préparation
The synthesis of 1-[4-(1-Iodoethenyl)phenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoacetophenone.
Reaction Conditions: The iodoethenyl group is introduced through a series of reactions, often involving halogenation and subsequent coupling reactions.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly used for purification.
Analyse Des Réactions Chimiques
1-[4-(1-Iodoethenyl)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[4-(1-Iodoethenyl)phenyl]ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[4-(1-Iodoethenyl)phenyl]ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
1-[4-(1-Iodoethenyl)phenyl]ethanone can be compared with other similar compounds:
Similar Compounds: Examples include 1-(4-iodophenyl)ethanone and 1-(4-bromophenyl)ethanone.
Propriétés
Formule moléculaire |
C10H9IO |
|---|---|
Poids moléculaire |
272.08 g/mol |
Nom IUPAC |
1-[4-(1-iodoethenyl)phenyl]ethanone |
InChI |
InChI=1S/C10H9IO/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6H,1H2,2H3 |
Clé InChI |
FNINAFMTRKIWET-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C(=C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


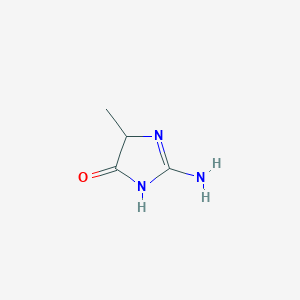
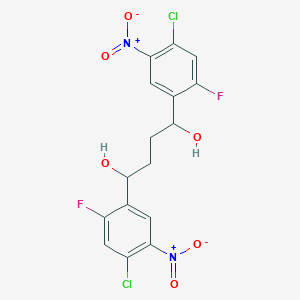

![2-(Azidomethyl)bicyclo[2.2.1]heptane](/img/structure/B13642640.png)
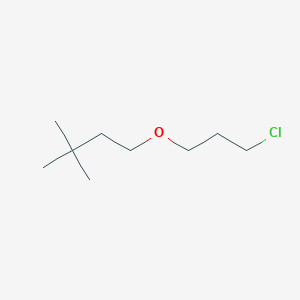
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanoic acid](/img/structure/B13642648.png)

